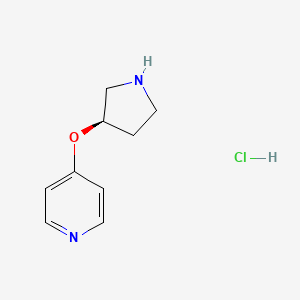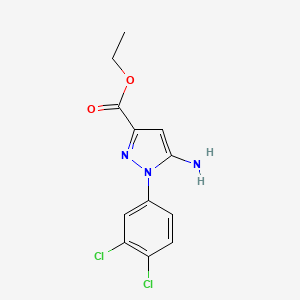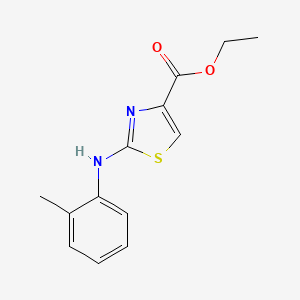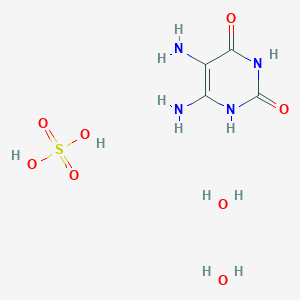
3-(1-methyl-1H-benzimidazol-5-yl)propanoic acid
Overview
Description
3-(1-methyl-1H-benzimidazol-5-yl)propanoic acid is a benzimidazole derivative with a molecular formula of C11H12N2O2 and a molecular weight of 204.23 g/mol . Benzimidazole derivatives are known for their diverse biological and clinical applications, making them of significant interest in medicinal chemistry .
Preparation Methods
Chemical Reactions Analysis
3-(1-methyl-1H-benzimidazol-5-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: Can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzimidazole ring, often using halogenated reagents.
Scientific Research Applications
3-(1-methyl-1H-benzimidazol-5-yl)propanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex benzimidazole derivatives.
Biology: Investigated for its potential as an antiviral, anticancer, and antimicrobial agent.
Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(1-methyl-1H-benzimidazol-5-yl)propanoic acid involves its interaction with specific molecular targets and pathways. It can form Schiff intermediates with aldehydes, leading to cyclization and the formation of bioactive compounds . The benzimidazole ring allows it to interact with biological macromolecules, influencing various biochemical pathways .
Comparison with Similar Compounds
3-(1-methyl-1H-benzimidazol-5-yl)propanoic acid can be compared with other benzimidazole derivatives such as:
3-(5-Methoxy-1H-benzimidazol-2-yl)propanoic acid: Differentiated by the presence of a methoxy group.
3-(1H-Benzimidazol-1-yl)propanoic acid: Lacks the methyl group at the 1-position.
3-(5,6-dimethyl-1H-benzimidazol-2-yl)propanoic acid: Contains additional methyl groups at the 5 and 6 positions.
Properties
IUPAC Name |
3-(1-methylbenzimidazol-5-yl)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-13-7-12-9-6-8(2-4-10(9)13)3-5-11(14)15/h2,4,6-7H,3,5H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPFXWOMYCDTNQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1C=CC(=C2)CCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![6-Bromothiazolo[4,5-b]pyridine](/img/structure/B3095511.png)


![Methyl 2-(benzoylamino)-3-{[2-(benzoylamino)-3-methoxy-3-oxo-1-propenyl]amino}acrylate](/img/structure/B3095540.png)
![[2-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-phenylethyl] 4-methylbenzenesulfonate](/img/structure/B3095541.png)

![(6H-Thieno[2,3-b]pyrrol-5-yl)methanol](/img/structure/B3095551.png)
![11-Methylidene-4,10-dithia-1,8-diazatricyclo[7.3.0.0^{3,7}]dodeca-3(7),5,8-trien-2-one](/img/structure/B3095560.png)


